1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring, a common motif in many pharmaceuticals, and a methanesulfonyl group, which is known for its electron-withdrawing properties.
Preparation Methods
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . The methanesulfonyl group can be introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidines.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its piperidine ring is a common feature in many pharmaceuticals, making it a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The piperidine ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-[(3-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE include:
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Methanesulfonyl Chloride: A reagent used in sulfonylation reactions.
N-Methylpiperidine: A methylated derivative of piperidine.
What sets this compound apart is its combination of a piperidine ring with a methanesulfonyl group, providing unique chemical and biological properties.
Properties
IUPAC Name |
[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-6-5-7-17(14-16)15-25(23,24)21-12-8-18(9-13-21)19(22)20-10-3-2-4-11-20/h5-7,14,18H,2-4,8-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGLYUIYUVSQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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